2-(Methylsulfanyl)-5-[(prop-2-en-1-yl)sulfanyl]thiophene
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Overview
Description
2-(Methylsulfanyl)-5-[(prop-2-en-1-yl)sulfanyl]thiophene is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two sulfanyl groups, one methylsulfanyl and one prop-2-en-1-ylsulfanyl, attached to the thiophene ring. These functional groups impart unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-5-[(prop-2-en-1-yl)sulfanyl]thiophene typically involves the introduction of the sulfanyl groups onto the thiophene ring. One common method is the nucleophilic substitution reaction, where a thiophene derivative is reacted with appropriate sulfanyl reagents under controlled conditions. For example, the reaction of 2-bromo-5-chlorothiophene with methyl mercaptan and allyl mercaptan in the presence of a base can yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)-5-[(prop-2-en-1-yl)sulfanyl]thiophene undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl groups, yielding the parent thiophene.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, Friedel-Crafts acylation reagents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiophene.
Substitution: Various substituted thiophenes depending on the reagents used.
Scientific Research Applications
2-(Methylsulfanyl)-5-[(prop-2-en-1-yl)sulfanyl]thiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)-5-[(prop-2-en-1-yl)sulfanyl]thiophene depends on its interaction with specific molecular targets. The sulfanyl groups can participate in various chemical interactions, such as hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylsulfanyl)-4-phenoxypyrimidine
- 2-(Methylsulfanyl)-N-(prop-2-en-1-yl)quinazolin-4-amine
- 1-(Methylsulfanyl)-4-{[4-(methylsulfanyl)phenyl]sulfanyl}benzene
Uniqueness
2-(Methylsulfanyl)-5-[(prop-2-en-1-yl)sulfanyl]thiophene is unique due to the presence of both methylsulfanyl and prop-2-en-1-ylsulfanyl groups on the thiophene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
84021-62-5 |
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Molecular Formula |
C8H10S3 |
Molecular Weight |
202.4 g/mol |
IUPAC Name |
2-methylsulfanyl-5-prop-2-enylsulfanylthiophene |
InChI |
InChI=1S/C8H10S3/c1-3-6-10-8-5-4-7(9-2)11-8/h3-5H,1,6H2,2H3 |
InChI Key |
MTYKZHGVBDLDJQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(S1)SCC=C |
Origin of Product |
United States |
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